molecular formula C9H10N2O2S B13064465 (4R)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid

(4R)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid

Cat. No.: B13064465
M. Wt: 210.26 g/mol
InChI Key: IYYUJCKJSSPXQQ-JAMMHHFISA-N
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Description

(4R)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-4-carboxaldehyde with cysteine or its derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of solid-supported catalysts to enhance yield and purity. The choice of method depends on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride for esterification or carbodiimides for amidation are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4R)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4R)-2-(pyridin-4-yl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

(4R)-2-pyridin-4-yl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-4,7-8,11H,5H2,(H,12,13)/t7-,8?/m0/s1

InChI Key

IYYUJCKJSSPXQQ-JAMMHHFISA-N

Isomeric SMILES

C1[C@H](NC(S1)C2=CC=NC=C2)C(=O)O

Canonical SMILES

C1C(NC(S1)C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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